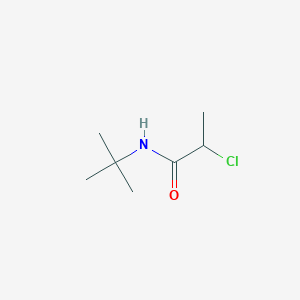

N-(tert-butyl)-2-chloropropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

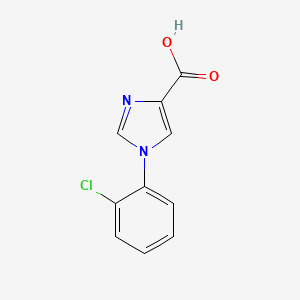

“N-(tert-butyl)-2-chloropropanamide” is a chemical compound that contains a tert-butyl group. In organic chemistry, a tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It is derived from either of the two isomers of butane .

Synthesis Analysis

The synthesis of N-tert-butyl amides can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . Another method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions . The reaction with aryl nitriles was carried out well and afforded the N-tert-butyl amides in 87–97% yields after 1 hour .Chemical Reactions Analysis

The tert-butyl group in the compound can participate in various chemical reactions. For instance, it readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .Applications De Recherche Scientifique

Thermal Response of Narrow-Disperse Poly(N-isopropylacrylamide)

Room temperature atom transfer radical polymerizations of N-isopropylacrylamide (NIPAM) in solvents like 2-propanol and tert-butyl alcohol resulted in polymers with low polydispersities and high degrees of polymerization. These polymers exhibit a strong decrease in phase transition temperature with increasing molecular weight, highlighting their potential in creating sensitive thermal response materials (Xia et al., 2005).

Versatility in Organic Synthesis

tert-Butyl-N-chlorocyanamide has been highlighted as a novel and versatile reagent in organic synthesis, facilitating a variety of transformations including chlorination, oxidation, and coupling reactions. Its high active chlorine content and stability make it suitable for complex organic syntheses (Kumar & Kaushik, 2007).

Pharmacokinetic Properties and Efficacies

The tert-butyl group, a common motif in medicinal chemistry, has been evaluated for its effects on the pharmacokinetic properties and efficacies of bioactive compounds. This study provides insights into the modulation of lipophilicity and metabolic stability by the tert-butyl group and explores alternative substituents (Westphal et al., 2015).

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed for antimalarial treatment. This molecule was designed based on comprehensive chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, highlighting the strategic application of the tert-butyl group in drug development (O’Neill et al., 2009).

Environmental Impact and Remediation

Irgarol 1051, containing the tert-butylamino group, is used in antifouling products. Its environmental contamination and toxic effects on periphyton communities emphasize the need for understanding and mitigating the ecological impact of tert-butyl group-containing compounds (Dahl & Blanck, 1996).

Mécanisme D'action

Target of Action

Without specific studies, it’s hard to identify the exact targets of this compound. For example, some amides have been found to exhibit antimicrobial activity .

Mode of Action

The mode of action would depend on the specific biological target. For instance, if this compound were to act as an antimicrobial, it might interfere with essential biological processes in the microorganism, such as cell wall synthesis or protein production .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The amide group in this compound could potentially be metabolized by the body through processes such as hydrolysis .

Propriétés

IUPAC Name |

N-tert-butyl-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-5(8)6(10)9-7(2,3)4/h5H,1-4H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLONYWVXLVFSMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2975429.png)

![N-(2-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2975430.png)

![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2975435.png)

![N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2975441.png)

![5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2975444.png)